molecular formula C13H22O3 B14464381 Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol CAS No. 67523-94-8

Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol

Cat. No.: B14464381
CAS No.: 67523-94-8
M. Wt: 226.31 g/mol
InChI Key: IHLYGGKBNRDUSY-UHFFFAOYSA-N
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Description

Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetic acid group and a cyclohexenyl group with a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol typically involves the reaction of cyclohexene derivatives with acetic acid under specific conditions. One common method includes the use of catalysts such as palladium or platinum to facilitate the addition of the acetic acid group to the cyclohexene ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters is crucial to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated compounds or other substituted derivatives

Scientific Research Applications

Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;1-(6-methylcyclohexen-1-yl)prop-1-en-2-ol
  • Acetic acid;1-(6,6-dimethylcyclohexyl)prop-1-en-2-ol
  • Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)but-1-en-2-ol

Uniqueness

Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol is unique due to its specific structural features, such as the dimethyl substitution on the cyclohexenyl ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for targeted applications and research.

Properties

CAS No.

67523-94-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol

InChI

InChI=1S/C11H18O.C2H4O2/c1-9(12)8-10-6-4-5-7-11(10,2)3;1-2(3)4/h6,8,12H,4-5,7H2,1-3H3;1H3,(H,3,4)

InChI Key

IHLYGGKBNRDUSY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CCCCC1(C)C)O.CC(=O)O

Origin of Product

United States

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